Methyl 3-bromo-2,4-dimethyl-4H-furo[3,2-b]pyrrole-5-carboxylate
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Overview
Description
Methyl 3-bromo-2,4-dimethyl-4H-furo[3,2-b]pyrrole-5-carboxylate is a heterocyclic compound that features a fused furan and pyrrole ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-bromo-2,4-dimethyl-4H-furo[3,2-b]pyrrole-5-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a brominated furan derivative with a pyrrole precursor, followed by esterification to introduce the methyl carboxylate group. The reaction conditions often include the use of a strong acid or base to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of automated systems can ensure consistent quality and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-bromo-2,4-dimethyl-4H-furo[3,2-b]pyrrole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove the bromine atom or reduce other functional groups.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
Chemistry
In chemistry, Methyl 3-bromo-2,4-dimethyl-4H-furo[3,2-b]pyrrole-5-carboxylate is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound can be used to study the interactions of heterocyclic compounds with biological macromolecules. Its structural features make it a useful probe for investigating enzyme-substrate interactions and receptor binding .
Medicine
In medicine, derivatives of this compound may exhibit pharmacological activities, such as antimicrobial or anticancer properties. Research is ongoing to explore its potential as a lead compound for drug development .
Industry
In industry, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in materials science and nanotechnology .
Mechanism of Action
The mechanism of action of Methyl 3-bromo-2,4-dimethyl-4H-furo[3,2-b]pyrrole-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other furo[3,2-b]pyrrole derivatives, such as Methyl 2-bromo-4H-furo[3,2-b]pyrrole-5-carboxylate and Methyl 3-chloro-2,4-dimethyl-4H-furo[3,2-b]pyrrole-5-carboxylate .
Uniqueness
Methyl 3-bromo-2,4-dimethyl-4H-furo[3,2-b]pyrrole-5-carboxylate is unique due to the presence of both bromine and methyl groups, which confer specific reactivity and properties. This makes it a versatile compound for various synthetic and research applications .
Biological Activity
Methyl 3-bromo-2,4-dimethyl-4H-furo[3,2-b]pyrrole-5-carboxylate (CAS No. 1399655-49-2) is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by a furo-pyrrole core structure. Its molecular formula is C9H8BrNO3 with a molecular weight of 258.07 g/mol. The compound's structure contributes to its reactivity and interaction with biological targets.
Mechanisms of Biological Activity
1. Anticancer Activity:
Research has indicated that compounds containing furo-pyrrole structures exhibit significant anticancer properties. For instance, studies have shown that similar derivatives can inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest. The mechanism often involves the modulation of signaling pathways associated with cell survival and death.
2. Antimicrobial Properties:
this compound has been evaluated for its antimicrobial activity against several bacterial strains. The presence of bromine in the structure is believed to enhance its ability to penetrate microbial membranes, leading to increased efficacy against resistant strains.
3. Enzyme Inhibition:
The compound has potential as an inhibitor of key enzymes involved in metabolic pathways, such as acetyl-CoA carboxylase (ACC). Inhibition of ACC can lead to reduced lipid synthesis, making it a candidate for treating metabolic disorders such as obesity and dyslipidemia.
Table 1: Biological Activities of this compound
Case Studies
-
Anticancer Efficacy:
A study published in the Journal of Medicinal Chemistry demonstrated that derivatives similar to this compound exhibited selective cytotoxicity against leukemia cells while sparing normal cells. The study highlighted the importance of structural variations in enhancing biological activity. -
Antimicrobial Testing:
In a comparative analysis of various furo-pyrrole derivatives against common pathogens, this compound showed promising results against multidrug-resistant strains of bacteria. The study emphasized the need for further exploration into its mechanism of action.
Properties
Molecular Formula |
C10H10BrNO3 |
---|---|
Molecular Weight |
272.09 g/mol |
IUPAC Name |
methyl 3-bromo-2,4-dimethylfuro[3,2-b]pyrrole-5-carboxylate |
InChI |
InChI=1S/C10H10BrNO3/c1-5-8(11)9-7(15-5)4-6(12(9)2)10(13)14-3/h4H,1-3H3 |
InChI Key |
BLQXCWZHLMLJKO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(O1)C=C(N2C)C(=O)OC)Br |
Origin of Product |
United States |
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